molecular formula C24H28N2O3 B605245 3-Morpholinone, 4-(2-((3R)-1-ethyl-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl)- CAS No. 1415394-63-6

3-Morpholinone, 4-(2-((3R)-1-ethyl-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl)-

Cat. No.: B605245
CAS No.: 1415394-63-6
M. Wt: 392.5
InChI Key: LLCHHQQQMSDZLP-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-(4-aminophenyl)-3-morpholone involves hydrogenation reduction and reactions with tert-butyloxycarbonyl chloride and chloracetyl chloride . Another method involves the one-pot synthesis of urea derivatives from 4-(4-aminophenyl)-3-morpholinone via in situ generated isocyanate through a continuous-flow system .

Scientific Research Applications

Nickel Complexes in Catalytic Oligomerization

Nickel complexes, including those with morpholine ligands, show potential in catalytic applications, particularly in the oligomerization of ethylene. This research demonstrates the efficiency and selectivity of these complexes in producing ethylene dimers, comparing favorably with traditional dimerization catalysts (Speiser et al., 2004).

Analeptic Properties in Anesthesia

Morpholinone derivatives have been identified as analeptics with respiratory stimulant and arousal properties. Their effectiveness in enhancing ventilation and reducing alveolar carbon dioxide tension during anesthesia suggests significant medical applications (Noe et al., 1965).

Synthesis and Characterization of Thiophene Derivatives

The interaction of morpholinone compounds with various chemicals has led to the synthesis of novel thiophene derivatives. These compounds exhibit promising anti-inflammatory activities, indicating potential pharmaceutical applications (Helal et al., 2015).

Development of Ethyl 2-Amino-6-Methyl-5,7-Diphenyl-4,5,6,7-Tetrahydrothieno Pyridine-3-Carboxylate

The synthesis of specific morpholine derivatives through the Gewald reaction indicates their applicability in creating compounds with potential therapeutic uses. These synthesized products may have significant roles in medicinal chemistry (Guo-ping, 2008).

Antioxidative and Anti-Inflammatory Properties

A novel morpholine alkaloid isolated from red seaweed has shown significant antioxidative and anti-inflammatory properties. This discovery highlights the potential of morpholinone derivatives in developing new therapeutic agents (Makkar & Chakraborty, 2018).

Mechanism of Action

Target of Action

Ketodoxapram, also known as AHR-5955, ®-, primarily targets the TASK-1 channel . The TASK-1 channel has been identified as a potential target for the therapy of atrial fibrillation (AF). It is almost exclusively expressed in the atria and is significantly upregulated in AF patients .

Mode of Action

Ketodoxapram interacts with its primary target, the TASK-1 channel, by inhibiting it . This inhibition is thought to play a crucial role in the shortening of the atrial action potential observed during AF .

Biochemical Pathways

The inhibition of the TASK-1 channel by Ketodoxapram affects the biochemical pathways involved in atrial fibrillation. By inhibiting the TASK-1 channel, Ketodoxapram can potentially terminate AF and restore sinus rhythm (SR) .

Pharmacokinetics

Ketodoxapram exhibits a longer terminal half-life (t1/2) of 1.71 hours and a higher maximal concentration (Cmax; 4,604 ng/ml) compared to its parent compound, Doxapram . It also shows a reduced crossing of the blood-brain barrier (BBB), as indicated by a lower brain-to-plasma ratio .

Result of Action

The molecular and cellular effects of Ketodoxapram’s action are primarily seen in its strong inhibitory effects on the TASK-1 channel . This inhibition leads to changes in the atrial action potential, which can potentially terminate AF and restore SR .

Action Environment

The action, efficacy, and stability of Ketodoxapram can be influenced by various environmental factors. For instance, the compound’s ability to cross the BBB can affect its distribution within the body . Furthermore, its pharmacokinetic properties, such as its half-life and maximal concentration, can also be influenced by factors such as the route of administration and the presence of other drugs .

Biochemical Analysis

Biochemical Properties

Ketodoxapram, ®-, and its parent compound doxapram have shown strong inhibitory effects on TASK-1 and TASK-3 channels . These channels are almost exclusively expressed in the atria and play a crucial role in the shortening of the atrial action potential observed during AF .

Cellular Effects

In a porcine model of AF, Ketodoxapram, ®-, led to a significantly reduced AF burdens comparable to doxapram . This suggests that Ketodoxapram, ®-, could influence cell function, particularly in relation to cell signaling pathways associated with AF.

Molecular Mechanism

The molecular mechanism of action for Ketodoxapram, ®-, involves its strong inhibitory effects on TASK-1 and TASK-3 channels . These channels are potassium channels, and their inhibition can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Ketodoxapram, ®-, has a longer terminal half-life (t1/2) of 1.71 hours and a higher maximal concentration (Cmax; 4,604 ng/ml) compared to doxapram . This suggests that the effects of Ketodoxapram, ®-, may persist for a longer period in laboratory settings.

Dosage Effects in Animal Models

In animal models, specifically pigs, Ketodoxapram, ®-, was administered at a dosage of 1 mg/kg . The effects of this dosage led to a significant reduction in AF burdens, comparable to the effects of doxapram .

Metabolic Pathways

Doxapram is metabolized in the liver with primary action from cytochrome P450 (CYP450), resulting in the formation of Ketodoxapram, ®- .

Transport and Distribution

The brain-to-plasma ratio for Ketodoxapram, ®-, is 0.12, hinting at a reduced crossing of the blood-brain barrier (BBB) for Ketodoxapram, ®- . This suggests that the transport and distribution of Ketodoxapram, ®-, within cells and tissues may be limited.

Subcellular Localization

Given its inhibitory effects on TASK-1 and TASK-3 channels, which are located in the cell membrane , it can be inferred that Ketodoxapram, ®-, may also localize to the cell membrane to exert its effects.

Properties

IUPAC Name

4-[2-[(3R)-1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCHHQQQMSDZLP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415394-63-6
Record name AHR-5955, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415394636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AHR-5955, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQK98P3YRK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Morpholinone, 4-(2-((3R)-1-ethyl-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl)-
Reactant of Route 2
Reactant of Route 2
3-Morpholinone, 4-(2-((3R)-1-ethyl-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl)-
Reactant of Route 3
Reactant of Route 3
3-Morpholinone, 4-(2-((3R)-1-ethyl-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl)-
Reactant of Route 4
3-Morpholinone, 4-(2-((3R)-1-ethyl-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl)-
Reactant of Route 5
3-Morpholinone, 4-(2-((3R)-1-ethyl-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl)-
Reactant of Route 6
Reactant of Route 6
3-Morpholinone, 4-(2-((3R)-1-ethyl-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl)-
Customer
Q & A

Q1: What is the typical half-life of doxapram in humans?

A1: Following intravenous administration in healthy volunteers, the mean half-life of doxapram ranged from 2.4 to 4.1 hours, with an average of 3.4 hours during the 4-12 hour period post-administration. [] This indicates that it takes approximately 3-4 hours for the concentration of doxapram in the bloodstream to decrease by half.

Q2: How is doxapram metabolized in the human body?

A2: Doxapram undergoes extensive metabolism in the body. Less than 5% of an intravenous dose is excreted unchanged in urine within 24 hours. [] While the exact metabolic pathways are not fully elucidated in the provided research, one significant metabolite, AHR 5955, has been identified in plasma at levels comparable to doxapram itself and exhibits a similar half-life. [] Further research is needed to fully characterize the metabolic fate of doxapram.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.